molecular formula C12H21NO5 B1404010 Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate CAS No. 1416323-06-2

Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate

Cat. No. B1404010
M. Wt: 259.3 g/mol
InChI Key: KYCWFWTXLRJFMO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate, also known as N-Boc-Glycine ethyl ester, is a compound with the molecular formula C9H17NO4 . It is primarily used in the field of organic chemistry.


Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, tert-butyl carbamate is reacted with 3-chloropropanal in the presence of sodium hydride and diethyl ether to form a protected amine intermediate. This intermediate is then reacted with sodium borohydride in methanol to reduce the aldehyde group to a primary alcohol. The primary alcohol is then reacted with acetic acid and hydrochloric acid to form the oxetane ring. The amine protecting group is then removed using sodium hydroxide in methanol.


Molecular Structure Analysis

The molecular weight of Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate is 203.24 g/mol . Its IUPAC name is ethyl 2- [ (2-methylpropan-2-yl)oxycarbonylamino]acetate .


Chemical Reactions Analysis

The oxetane ring is useful in drug discovery as a bioisostere for both the geminal dimethyl group and the carbonyl group . A convenient, straightforward approach to access structurally diverse 3-aminooxetanes through the reactivity of oxetan-3-tert-butylsulfinimine and the corresponding sulfinylaziri has been reported .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.24 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It also has a rotatable bond count of 6 .

Scientific Research Applications

  • Synthesis and Transformation : Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate can be synthesized through various chemical processes and transformed into different compounds. For instance, it has been used in the preparation of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound that further reacts with amines and hydrazines to yield amino-substituted products (Bevk et al., 2001).

  • Characterization of Derivatives : The synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives involves the reaction of ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate with other compounds. The derivatives are characterized using various techniques such as NMR, IR, LCMS, and photoluminescence spectrum, indicating their potential application in photoelectronic devices (Shafi et al., 2021).

  • Novel Compound Development : Research on marine fungi has led to the discovery of new compounds, where ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate plays a role in the synthesis process. These compounds are identified through spectroscopic and physico-chemical properties (Wu et al., 2010).

  • Facile Synthesis Applications : The compound is used in the facile synthesis of deaza-analogues of bisindole marine alkaloids. These derivatives are tested for anticancer activity, indicating its significance in pharmaceutical research (Carbone et al., 2013).

  • Catalytic Applications : Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate is used in phase transfer catalytic N-Alkylation processes. This highlights its role in facilitating chemical reactions, thereby contributing to synthetic chemistry (Sheng & Yu, 2005).

  • Biochemical Studies : The compound is synthesized and utilized in studies involving biochemical processes like glucosidase inhibition. This underscores its potential in the development of therapeutic agents (Babar et al., 2017).

  • Polymer Synthesis : It is also used in the synthesis of amino acid-based polyacetylenes, demonstrating its utility in polymer science (Gao et al., 2003).

properties

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-9(14)6-12(7-16-8-12)13-10(15)18-11(2,3)4/h5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCWFWTXLRJFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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